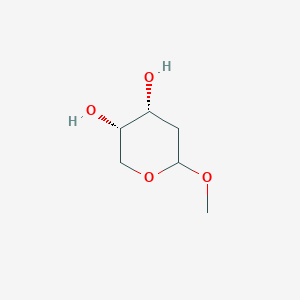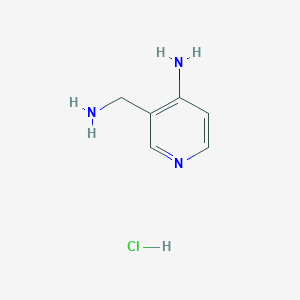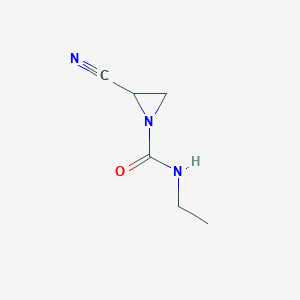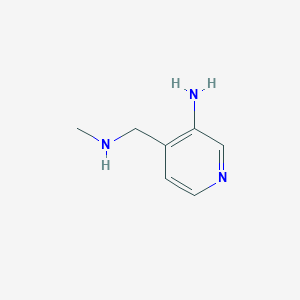
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one is a hydroxypyridinone derivative known for its iron-chelating properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one involves several steps. One common method includes the reaction of 2,3-dihydroxypyridine with formaldehyde under acidic conditions to form the hydroxymethyl derivative . The reaction conditions typically involve:
Reagents: 2,3-dihydroxypyridine, formaldehyde
Solvent: Water or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of pyridinone derivatives with ketone or aldehyde groups.
Reduction: Formation of dihydropyridinone derivatives.
Substitution: Formation of halogenated or alkylated pyridinone derivatives.
Aplicaciones Científicas De Investigación
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one involves its ability to chelate metal ions, particularly iron. The compound forms stable complexes with iron ions, preventing them from participating in harmful redox reactions that can generate reactive oxygen species . This chelation process involves the coordination of iron ions by the hydroxyl and carbonyl groups of the compound, forming a stable ring structure .
Comparación Con Compuestos Similares
Similar Compounds
Deferiprone: Another hydroxypyridinone derivative used clinically as an iron chelator.
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
Uniqueness
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one is unique due to its higher stability and selectivity for iron ions compared to other chelators like deferiprone . Its ability to form stable complexes with iron ions at physiological pH makes it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
5-hydroxy-2-(hydroxymethyl)-3H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h2,8,10H,1,3H2 |
Clave InChI |
QNSMCAKGWCCFDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC=C(C1=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)

![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)




![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)

